Cas no 478077-67-7 (3-(2-{[(2,4-dichlorophenyl)methyl]sulfanyl}pyrimidin-4-yl)-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one)

3-(2-{[(2,4-dichlorophenyl)methyl]sulfanyl}pyrimidin-4-yl)-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one structure
478077-67-7 structure
Product Name:3-(2-{[(2,4-dichlorophenyl)methyl]sulfanyl}pyrimidin-4-yl)-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one
Numero CAS:478077-67-7
MF:C22H16Cl2N4OS
MW:455.359641075134
CID:5716094
PubChem ID:1484998
Update Time:2023-10-15

3-(2-{[(2,4-dichlorophenyl)methyl]sulfanyl}pyrimidin-4-yl)-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-[2-[(2,4-dichlorophenyl)methylsulfanyl]pyrimidin-4-yl]-1-(4-methylphenyl)pyridazin-4-one
    • AKOS005101149
    • 3-{2-[(2,4-dichlorobenzyl)sulfanyl]-4-pyrimidinyl}-1-(4-methylphenyl)-4(1H)-pyridazinone
    • 7P-656S
    • Oprea1_179572
    • 478077-67-7
    • 3-(2-{[(2,4-dichlorophenyl)methyl]sulfanyl}pyrimidin-4-yl)-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one
    • 3-(2-[(2,4-DICHLOROBENZYL)SULFANYL]-4-PYRIMIDINYL)-1-(4-METHYLPHENYL)-4(1H)-PYRIDAZINONE
    • 4(1H)-Pyridazinone, 3-[2-[[(2,4-dichlorophenyl)methyl]thio]-4-pyrimidinyl]-1-(4-methylphenyl)-
    • Inchi: 1S/C22H16Cl2N4OS/c1-14-2-6-17(7-3-14)28-11-9-20(29)21(27-28)19-8-10-25-22(26-19)30-13-15-4-5-16(23)12-18(15)24/h2-12H,13H2,1H3
    • Chiave InChI: BMIFVURJWVUCRH-UHFFFAOYSA-N
    • Sorrisi: ClC1C=C(C=CC=1CSC1=NC=CC(C2C(C=CN(C3C=CC(C)=CC=3)N=2)=O)=N1)Cl

Proprietà calcolate

  • Massa esatta: 454.0421877g/mol
  • Massa monoisotopica: 454.0421877g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 30
  • Conta legami ruotabili: 5
  • Complessità: 668
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 5.8
  • Superficie polare topologica: 83.8Ų

Proprietà sperimentali

  • Densità: 1.39±0.1 g/cm3(Predicted)
  • Punto di ebollizione: 635.0±65.0 °C(Predicted)
  • pka: -0.59±0.50(Predicted)
Fornitori consigliati
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd